6-(3-Fluoro-2-methylphenyl)-2-formylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluoro-2-methylphenyl)-2-formylphenol is an organic compound that features a phenolic structure with a formyl group and a fluoro-methyl substituent on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoro-2-methylphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoro-2-methylphenyl)-2-formylphenol can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(3-Fluoro-2-methylphenyl)-2-carboxyphenol.
Reduction: 6-(3-Fluoro-2-methylphenyl)-2-hydroxyphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
6-(3-Fluoro-2-methylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-2-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluoro-methyl substituent can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(3-Fluoro-2-methylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a fluoro-methyl substituent on the phenolic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-11(5-3-7-13(9)15)12-6-2-4-10(8-16)14(12)17/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICKRLBOJDPQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685091 |
Source
|
Record name | 3'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-15-1 |
Source
|
Record name | 3'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.